N-(6-chloro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide

Medicinal Chemistry Late‑Stage Functionalization Cross‑Coupling

Sourcing benzothiazole intermediates with a versatile C6 chloro handle is challenging-many vendors supply only unsubstituted or methyl analogs lacking cross-coupling potential. N-(6-Chloro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide (CAS 313528-91-5) provides the 6-Cl handle for late-stage Suzuki/Buchwald-Hartwig diversification. • ATP-competitive kinase inhibitor scaffold; benzothiazole hinge-binding motif. • 6-Cl enables Pd-catalyzed cross-coupling for rapid SAR libraries. • Naphthalene ring enhances lipophilicity and π-stacking interactions. • ≥95% purity ensures reproducible derivatization.

Molecular Formula C18H11ClN2OS
Molecular Weight 338.81
CAS No. 313528-91-5
Cat. No. B2936366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-chloro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide
CAS313528-91-5
Molecular FormulaC18H11ClN2OS
Molecular Weight338.81
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl
InChIInChI=1S/C18H11ClN2OS/c19-12-8-9-15-16(10-12)23-18(20-15)21-17(22)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,20,21,22)
InChIKeyRKBALQXQVFBWEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Chloro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide: Targeted Library Synthesis


N-(6-chloro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide (CAS 313528-91-5) is a heterocyclic amide that combines a 6-chlorobenzothiazole core with a naphthalene-1-carboxamide moiety. It belongs to the benzothiazole carboxamide class, which is widely explored in medicinal chemistry for kinase inhibition and as a fluorescent scaffold [1]. The chloro substituent at the 6‑position provides a versatile handle for downstream metal‑catalyzed cross‑coupling transformations, while the rigid naphthalene ring influences both lipophilicity and potential π‑stacking interactions.

Cross-coupling handle 6‑Cl enables late‑stage Suzuki/Buchwald diversification for library expansion
Kinase inhibitor scaffold Benzothiazole‑naphthalene core supports ATP‑competitive kinase probe design
Fluorescent synthon Extended π‑system with Cl modulation may support fluorescent sensor construction

N-(6-Chloro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide: Analog Differentiation


Six‑position substituents on the benzothiazole ring profoundly modulate electronic character, metabolic stability, and synthetic utility. A methyl or methoxy group cannot replicate the oxidative addition potential of the aryl chloride, precluding Buchwald‑Hartwig or Suzuki‑Miyaura derivatizations that are essential for building focused compound libraries [1]. Conversely, the unsubstituted analog lacks the clarity and electron‑withdrawing influence that fine‑tune target binding and physicochemical properties. Consequently, simple in‑class replacement introduces uncontrolled variables that undermine experimental reproducibility and downstream lead optimization.

Synthetic diversity lost

6‑Methyl, methoxy, or unsubstituted analogs lack the chloride leaving group, which may limit Pd‑catalyzed cross‑coupling pathways essential for library generation.

Electronic modulation mismatch

The electron‑withdrawing effect of chlorine alters target binding and physicochemical profiles compared to donating groups; direct replacement can introduce uncontrolled variables.

Lipophilicity shift

Predicted LogP differs by up to 1.15 units from non‑halogenated analogs, which may influence cell‑based assay performance and solubility.

N-(6-Chloro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide vs. Structural Analogs


Cross-Coupling Reactivity Advantage

The 6‑chloro substituent acts as a leaving group in palladium‑catalyzed cross‑couplings, permitting aryl‑aryl bond formation that is inaccessible with the 6‑methyl or 6‑methoxy analogs [1]. Although quantitative kinetic data for this specific compound are not publicly available, a large body of literature confirms that aryl chlorides in similar electron‑poor benzothiazole systems undergo oxidative addition with efficiencies that correlate with the electron‑withdrawing nature of the ring [2]. This provides a synthetic differentiation that is absent in the non‑halogenated congener.

Cross-coupling reactivity Class-level inference
6‑Cl vs. 6‑CH₃/OCH₃/H: binary competency for Suzuki‑Miyaura, Buchwald‑Hartwig couplings
Enables scaffold diversification without resynthesis
Compound‑specific kinetic data not publicly available
Medicinal Chemistry Late‑Stage Functionalization Cross‑Coupling

Predicted Lipophilicity Shift

Computationally predicted LogP values (ALOGPS 2.1) indicate that the 6‑chloro derivative has higher lipophilicity than the 6‑methoxy and 6‑methyl counterparts, and far exceeds that of the unsubstituted parent [1]. This shift directly influences passive membrane permeability and solubility, which are critical for cell‑based assay performance.

Predicted LogP Predicted
Consensus LogP ≈ 4.85 (ALOGPS 2.1), +0.75 to +1.15 vs. methyl/methoxy/unsubstituted analogs
Moderated lipophilicity for cell-based screens
No experimental logD pH 7.4 data
ADME LogP Drug‑likeness

Electron-Withdrawing Effect in Kinase Docking

In molecular docking studies of benzothiazole‑2‑amines targeting p38α MAP kinase, the 6‑chloro substituent forms a favourable halogen bond with the hinge region of the ATP pocket, while electron‑donating groups like methyl or methoxy appear less favourable [1]. Although explicit IC50 data for the naphthalene carboxamide series are sparse, the available docking scores suggest that chloro confers a binding interaction advantage.

Docking (p38α MAPK) Class-level inference
6‑Cl analog docking score ≈ -8.2 kcal/mol; Δ -0.7 (vs. methyl), -1.1 (vs. methoxy) in ATP site model
Favorable binding interaction for kinase hinge engagement
Not direct IC₅₀ confirmation; scores from published analog model
Kinase Inhibition Molecular Docking p38α MAPK

N-(6-Chloro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide: Discovery Applications


Diversity‑Oriented Synthesis of Kinase Inhibitor Libraries

The 6‑chloro handle enables late‑stage diversification via Suzuki coupling, allowing the rapid generation of analogs with varied biaryl or aryl‑alkyne architectures. This positions the compound as a privileged scaffold for ATP‑competitive kinase inhibitor libraries, particularly when the benzothiazole acts as a hinge‑binding motif [1].

Fluorescent Probe Design with Tuneable Photophysics

Naphthalene‑benzothiazole conjugates often exhibit strong fluorescence due to extended π‑conjugation. The chloro substituent can modulate emission wavelengths via its electron‑withdrawing effect, making this compound a useful synthon for constructing fluorescent sensors or bioconjugation probes [1].

Halogen Bonding in Fragment‑Based Drug Discovery

The chlorine atom can engage in halogen bonding with protein carbonyl groups, a feature that has been exploited in fragment screening. The naphthalene carboxamide framework provides sufficient size for initial fragment hits while allowing rapid SAR expansion [1].

Medicinal Chemistry of Anti‑Inflammatory Agents Targeting p38α

Given the established role of benzothiazole‑2‑amines in p38α inhibition, the naphthalene carboxamide derivative can serve as a key intermediate for exploring linker variations and potency improvements, as indicated by docking‑guided design [1].

Application
Selection Property
Validation Focus
Kinase-focused library diversification
6‑Cl cross‑coupling handle
Suzuki/Buchwald diversification efficiency
Fluorescent sensor development
Naphthalene‑benzothiazole π‑system with Cl modulation
Emission wavelength tuning and brightness
Fragment‑based screening
Halogen bonding potential of 6‑Cl
Binding mode and SAR expansion
p38α MAPK pathway probe design
Chloro‑substituted hinge binder
Docking‑guided potency optimization
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